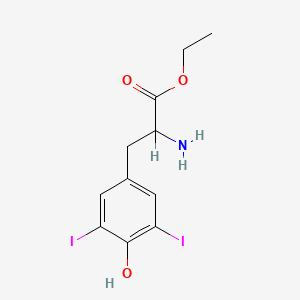

3,5-Diiodo-L-tyrosine ethyl ester

Beschreibung

Contextualization within Halogenated L-Tyrosine Derivatives and Iodinated Compounds

Halogenated L-tyrosine derivatives are a class of compounds where one or more hydrogen atoms on the tyrosine molecule are replaced by halogens (iodine, bromine, chlorine, or fluorine). nih.gov Within this group, iodinated compounds are of particular interest due to their direct relevance to thyroid function. researchgate.net The thyroid gland utilizes iodine to produce the hormones thyroxine (T4) and triiodothyronine (T3), which are crucial for regulating metabolism, growth, and development. researchgate.netnih.govnih.gov

The process of thyroid hormone synthesis involves the iodination of tyrosine residues within a large protein called thyroglobulin. palomahealth.com This process creates monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are the fundamental building blocks of thyroid hormones. palomahealth.comcohlife.org The coupling of these iodotyrosines then forms T3 and T4. nih.gov 3,5-Diiodo-L-tyrosine is an intermediate in the biosynthesis of thyroxine. caymanchem.com

3,5-Diiodo-L-tyrosine ethyl ester fits into this context as a modified version of DIT. The addition of the ethyl ester group alters its chemical properties, such as solubility and reactivity, which can be advantageous in certain experimental settings. Researchers utilize such derivatives to probe the enzymatic pathways and receptor interactions involved in thyroid hormone function. The study of how halogenation affects protein structure and function is an active area of research, with implications for understanding oxidative stress and related diseases. nih.gov

Historical Development of Synthetic Approaches and Chemical Investigations of the Compound

The synthesis of iodinated tyrosine derivatives has been a subject of chemical investigation for many decades, driven by the desire to understand and replicate the biological processes of the thyroid gland. Early methods for producing 3,5-diiodo-L-tyrosine involved the direct iodination of L-tyrosine. chemicalbook.com

Over time, more refined synthetic routes have been developed. For instance, a process for producing 3,5-diiodothyronines involves the esterification of N-acetyl-L-diiodotyrosine to form N-acetyl-L-diiodotyrosine ethyl ester as an intermediate. google.com This highlights the role of the ethyl ester derivative in multi-step synthetic strategies aimed at creating more complex thyroid hormone analogues.

Further investigations have focused on creating radiolabeled versions of these compounds for use as tracers in biological studies. chemimpex.com For example, the synthesis of [3,5-¹²⁵I]Diiodo-L-thyronine, a related compound, involves the coupling of [¹²⁵I]diiodo-L-tyrosine with another molecule. nih.gov While this specific example does not directly involve the ethyl ester, it illustrates the broader effort to synthesize labeled iodinated compounds to track their metabolic fate. The hydrochloride salt of this compound is also a commercially available form of the compound for research purposes. creative-peptides.comnist.govsigmaaldrich.com

Significance as a Research Intermediate in Thyroid Hormone Biosynthesis Analogue Studies

The primary significance of this compound lies in its utility as a research intermediate for studying analogues of thyroid hormone biosynthesis. By using this compound, scientists can investigate the specific requirements of the enzymes and transport proteins involved in the thyroid hormone pathway.

Its structural similarity to DIT allows it to act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzymes like thyroid peroxidase, which is responsible for iodinating tyrosine residues. caymanchem.comchemimpex.com Furthermore, by modifying the ester group, researchers can systematically alter the compound's properties to study how these changes affect its interaction with biological targets.

Studies on related diiodothyronines, such as 3,5-diiodo-L-thyronine (3,5-T2), have revealed potent metabolic effects, including the stimulation of mitochondrial fatty acid oxidation and thermogenesis. nih.govnih.govnih.gov While this compound is a precursor and not a direct metabolic modulator in the same way, its use in synthesizing such active compounds is critical. It serves as a foundational building block for creating novel molecules that can be used to explore the physiological and potential therapeutic effects of thyroid hormone metabolites. chemimpex.com

| Property | Value |

| Molecular Formula | C11H13I2NO3 |

| Molecular Weight | 497.496 g/mol |

| CAS Number | 35591-33-4 |

| Appearance | White solid |

| Melting Point | 201-207 °C |

Eigenschaften

IUPAC Name |

ethyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13I2NO3/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6/h3-4,9,15H,2,5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXBQMHYZIZTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35591-33-4 | |

| Record name | NSC88066 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations

Direct Esterification Procedures for 3,5-Diiodo-L-tyrosine Synthesis

The direct esterification of 3,5-diiodo-L-tyrosine presents a straightforward approach to the synthesis of its ethyl ester. This typically involves the reaction of the carboxylic acid group with ethanol (B145695) in the presence of a catalyst.

Fischer Esterification Variants and Optimizations

The Fischer-Speier esterification, a classic acid-catalyzed esterification method, is a common approach for the synthesis of amino acid esters. mdpi.comorganic-chemistry.org In the case of 3,5-diiodo-L-tyrosine, this involves heating the amino acid in ethanol with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of ethanol is typically used, or water is removed as it is formed. organic-chemistry.org

However, the presence of the free amino group in 3,5-diiodo-L-tyrosine can lead to side reactions and lower yields under the acidic conditions of Fischer esterification. mdpi.com To circumvent this, optimization strategies are often employed. One such strategy is the use of N-protected derivatives of 3,5-diiodo-L-tyrosine, which will be discussed in a later section. Another approach involves the careful control of reaction conditions, such as temperature and reaction time, to minimize side product formation. The use of milder acid catalysts can also be beneficial.

A notable advancement in the esterification of sterically hindered amino acids like tyrosine involves the use of solid superacid catalysts. For instance, a radio frequency plasma-modified SO₄²⁻-S₂O₈²⁻/SnO₂-Al₂O₃ solid superacid catalyst has been shown to be effective for the esterification of tyrosine, achieving high yields under optimized conditions. While not specifically documented for the 3,5-diiodo derivative, this technology presents a promising avenue for the efficient and environmentally friendly synthesis of 3,5-diiodo-L-tyrosine ethyl ester.

Coupling Reagent-Mediated Esterification

To avoid the harsh conditions of acid catalysis, coupling reagents are widely used in modern organic synthesis for the formation of ester bonds. These reagents activate the carboxylic acid, facilitating its reaction with an alcohol under milder conditions. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acyl-intermediate. This intermediate is then readily attacked by the alcohol (ethanol in this case) to form the desired ester, releasing a byproduct derived from the coupling reagent. While specific examples for the direct esterification of 3,5-diiodo-L-tyrosine using these reagents are not extensively detailed in the literature, the principles of peptide coupling, where these reagents are standard, are directly applicable. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of this compound.

Convergent Synthesis Strategies Involving this compound

Convergent synthesis offers an alternative and often more efficient approach where the final molecule is assembled from pre-synthesized fragments. In the context of this compound, this can involve the protection of the amino group followed by esterification, or the iodination of a pre-existing L-tyrosine ethyl ester.

N-Protection Strategies (e.g., N-Acetyl, N-Boc) and Their Subsequent Deprotection

To mitigate the side reactions associated with the free amino group during esterification and other transformations, N-protection is a commonly employed strategy.

N-Acetyl Protection: The acetylation of the amino group of 3,5-diiodo-L-tyrosine provides a stable amide that is compatible with various reaction conditions. The resulting N-acetyl-3,5-diiodo-L-tyrosine can then be esterified to its ethyl ester. mdpi.comnih.gov This N-acetylated ethyl ester is a key intermediate in the synthesis of thyroid hormones like 3,5-diiodothyronine. mdpi.comnih.gov

N-Boc Protection: The tert-butoxycarbonyl (Boc) group is another widely used protecting group for amines due to its stability under many conditions and its facile removal under mildly acidic conditions. researchgate.net N-Boc-3,5-diiodo-L-tyrosine can be prepared and subsequently esterified to yield N-Boc-3,5-diiodo-L-tyrosine ethyl ester.

Table 1: Common N-Protecting Groups and Their Deprotection Conditions

| Protecting Group | Structure | Reagents for Deprotection |

| Acetyl (Ac) | -COCH₃ | Strong acid (e.g., HCl) or base (e.g., NaOH) hydrolysis |

| tert-Butoxycarbonyl (Boc) | -COOC(CH₃)₃ | Trifluoroacetic acid (TFA), HCl in organic solvent, Oxalyl chloride/Methanol |

Regioselective Iodination of L-Tyrosine Ethyl Ester Precursors

An alternative convergent strategy involves the direct iodination of L-tyrosine ethyl ester. This approach requires a regioselective iodination method that specifically targets the 3 and 5 positions of the phenolic ring. The direct iodination of tyrosine to 3,5-diiodotyrosine can be achieved using iodine in the presence of an oxidizing agent or a base. chemicalbook.com For instance, the reaction of tyrosine with iodine and sodium iodide in aqueous ethylamine (B1201723) is a known method for the synthesis of 3,5-diiodotyrosine. chemicalbook.com

The stepwise iodination of tyrosine has been studied, indicating that the monoiodo-derivative is formed first, followed by the diiodo-compound upon the addition of more iodine. researchgate.net To achieve regioselectivity, reaction conditions can be controlled. A liquid membrane system using a crown ether has been shown to control the selective iodination of tyrosine to yield monoiodotyrosine with high efficiency. researchgate.netepa.gov While direct regioselective di-iodination of L-tyrosine ethyl ester is less commonly described, the iodination of N-acetyl-L-tyrosine has been studied, providing insights into the kinetics of the reaction. nih.gov In practice, the synthesis often proceeds by first iodinating L-tyrosine to 3,5-diiodo-L-tyrosine, which is then esterified as described in the previous sections.

Preparation of Isotopic Labeled this compound for Tracer Studies

Isotopically labeled compounds are invaluable tools in medical imaging and metabolic studies. The synthesis of radioactively labeled this compound, typically with isotopes of iodine such as ¹²³I, ¹²⁵I, or ¹³¹I, is of significant interest. nih.govnih.gov

A common strategy for introducing radioactive iodine is through the synthesis of labeled 3,5-diiodo-L-tyrosine, which can then be esterified. For example, a method for the synthesis of [3,5-¹²⁵I]Diiodo-L-thyroxine involves the coupling of [¹²⁵I]diiodo-L-tyrosine with another molecule. nih.gov This indicates that the precursor, isotopically labeled 3,5-diiodo-L-tyrosine, can be synthesized. The preparation of such labeled precursors often involves electrophilic radioiodination of a suitable starting material.

The choice of iodine isotope depends on the intended application. For instance, ¹²³I and ¹³¹I are used in single-photon emission computed tomography (SPECT), while ¹²⁵I is often used in radioimmunoassays and in vitro studies due to its longer half-life. nih.gov The synthesis of these radiolabeled compounds requires specialized facilities and handling procedures due to the radioactivity involved. The subsequent esterification of the labeled 3,5-diiodo-L-tyrosine would follow the methods described earlier, with careful consideration of the short half-lives of some of the isotopes.

Table 2: Common Iodine Isotopes Used in Labeling

| Isotope | Half-life | Primary Emission | Application |

| ¹²³I | 13.22 hours | Gamma | SPECT Imaging |

| ¹²⁵I | 59.4 days | Gamma | Radioimmunoassays, In-vitro studies |

| ¹³¹I | 8.02 days | Beta, Gamma | Therapy, SPECT Imaging |

Chemical Modifications and Derivatizations for Research Applications

N-substituted analogues of this compound are important for various research applications, including their use as intermediates in the synthesis of more complex molecules like thyroid hormone analogues. A prominent example is N-acetyl-3,5-diiodo-L-tyrosine ethyl ester. sigmaaldrich.com The synthesis of this compound is typically achieved by first acetylating L-diiodotyrosine at the amino group, followed by esterification of the carboxylic acid with ethanol. google.com This N-acetylated derivative is commercially available and serves as a key precursor in synthetic schemes. sigmaaldrich.com

The table below provides information on a key N-substituted analogue.

| Analogue Name | CAS Number | Molecular Formula |

| N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester | 21959-36-4 | C₁₃H₁₅I₂NO₄ |

The functionalization of this compound for bioconjugation allows for its attachment to other molecules, such as proteins or fluorescent probes, for use in model systems. While specific bioconjugation of the ethyl ester is not extensively documented, general methods for tyrosine modification are applicable. nih.gov

One such method involves the use of hypervalent iodine reagents. Tyrosine residues can react with ethynylbenziodoxolones (EBX) under mild, biocompatible conditions to form stable vinylbenziodoxolone (VBX) bioconjugates. thermofisher.com This reaction is chemoselective for tyrosine, although it can also react with cysteine. The resulting VBX conjugate can be further functionalized through palladium-catalyzed cross-coupling reactions or azide-alkyne cycloadditions. thermofisher.com

Enzyme-mediated strategies also offer a route for tyrosine functionalization. Tyrosinase can oxidize the phenol (B47542) group of tyrosine to a catechol, which can then undergo further reactions such as O-alkylation or reaction with boronate esters. nih.gov Another approach is the Mannich-type reaction, where an in-situ formed imine reacts with the tyrosine residue to form a carbon-carbon bond. nih.gov

These general strategies can be adapted for this compound, providing a versatile toolkit for its incorporation into larger molecular assemblies for research purposes. The presence of the iodine atoms may influence the reactivity of the phenolic ring, a factor that would need to be considered in the optimization of these bioconjugation reactions.

Biochemical Roles and Enzymatic Transformations in Model Systems

Substrate Activity in Biomimetic Oxidative Coupling Reactions

Biomimetic oxidative coupling reactions are laboratory-based methods that mimic the biological synthesis of complex molecules. nih.gov

The formation of thyroid hormones, such as thyroxine (T4), involves the coupling of two diiodotyrosine (DIT) molecules. wikipedia.orgreactome.org In laboratory settings, this can be mimicked through oxidative coupling reactions. While direct studies on the ethyl ester are limited, research on the parent compound, DIT, provides a framework for understanding these mechanisms. The coupling reaction is catalyzed by peroxidases and involves the phenolic group of the tyrosine derivative. nih.gov It is plausible that 3,5-Diiodo-L-tyrosine ethyl ester could serve as a substrate in such biomimetic systems, with the ester group potentially influencing reaction kinetics or product yields.

Evidence suggests that the biosynthesis of thyroxine proceeds through a radical-mediated mechanism. nih.gov Peroxidase enzymes catalyze the oxidation of DIT to a radical form, which then participates in the coupling reaction. nih.gov Simulated biosynthesis studies often employ model compounds to investigate these pathways. The use of this compound in such models could help elucidate the role of the carboxyl group in the natural substrate and how its modification to an ester affects the radical formation and subsequent coupling steps.

Potential as an Intermediate in In Vitro Thyroid Hormone Pathway Research

The esterified form of DIT presents unique opportunities for in vitro research on the thyroid hormone synthesis pathway. chemimpex.com

The substrate specificity of enzymes is a critical aspect of biochemical pathways. nih.gov By using this compound as a substrate, researchers can investigate how enzymes involved in thyroid hormone synthesis, such as thyroid peroxidase, interact with modified precursors. wikipedia.orgnih.gov Such studies can reveal the importance of the free carboxyl group for enzyme binding and catalytic activity, providing insights into the structural requirements of the enzymatic pocket. nih.gov

Non-enzymatic processes can also play a role in the formation of thyroid hormones. For instance, a study demonstrated the non-enzymatic synthesis of L-thyroxine from 3,5-diiodo-L-tyrosine. nih.gov This process involved chemical phenomena like oxidation-reduction in the presence of copper. nih.gov The ethyl ester derivative could be utilized in similar non-enzymatic model systems to explore how esterification of the carboxyl group impacts the efficiency and mechanism of such conversion processes.

Enzymatic Hydrolysis and Metabolism of the Ester Linkage in Non-Human Biological Contexts

In non-human biological systems, the ester linkage of this compound would likely be subject to enzymatic hydrolysis by esterases. A study using porcine thyroid extract demonstrated the metabolism of 3,5-diiodotyrosine. mst.edu While this study did not use the ethyl ester, it indicates the presence of enzymes within thyroid tissue capable of metabolizing DIT and its derivatives. mst.edu The hydrolysis of the ethyl ester would yield 3,5-diiodo-L-tyrosine and ethanol (B145695), allowing the diiodotyrosine to then enter its natural metabolic pathways, such as incorporation into thyroglobulin or deiodination. researchgate.net The rate and extent of this hydrolysis would be dependent on the specific esterases present in the given biological context.

Esterase Activity in Cellular Lysates

Cellular lysates, particularly from tissues rich in metabolic enzymes like the liver, serve as a standard in vitro model to study the biotransformation of xenobiotics and endogenous compounds. These preparations contain a diverse array of enzymes, including esterases, which are responsible for the hydrolysis of ester bonds.

Carboxylesterases (CES) are a prominent family of serine hydrolases found in high concentrations in the liver and other tissues. They play a critical role in the metabolism of a wide variety of ester-containing drugs, often acting to convert ester prodrugs into their pharmacologically active carboxylic acid forms. The general mechanism involves the catalytic addition of water to the ester linkage, yielding a carboxylic acid and an alcohol. While specific studies detailing the hydrolysis of this compound are not extensively documented in publicly available literature, the fundamental principles of esterase activity strongly suggest its susceptibility to such enzymatic action. The presence of a simple ethyl ester on the carboxyl group of the diiodotyrosine molecule makes it a likely substrate for these enzymes.

Research on various ester-containing compounds has demonstrated that cellular lysates, especially from the liver, possess robust esterase activity. These enzymes are known to hydrolyze a broad range of substrates. It is a well-established biochemical principle that the esterification of a carboxyl group is a common strategy to modify the physicochemical properties of a molecule, and that cellular esterases efficiently reverse this modification. Therefore, it is scientifically reasonable to infer that this compound, when introduced into a system containing cellular lysates, will undergo hydrolysis catalyzed by these esterases.

Formation of 3,5-Diiodo-L-tyrosine through Enzymatic Cleavage

The enzymatic cleavage of the ethyl ester bond from this compound directly yields 3,5-Diiodo-L-tyrosine and ethanol. This hydrolysis is a critical activation step, as the free carboxyl group is often necessary for biological activity or for further metabolic steps.

The formation of 3,5-Diiodo-L-tyrosine from its ethyl ester precursor is the expected outcome of esterase activity within a cellular lysate environment. This product, 3,5-Diiodo-L-tyrosine (DIT), is an endogenous molecule and a direct precursor in the thyroid gland for the synthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4). researchgate.netfiveable.me The study of this conversion is therefore relevant for understanding how synthetic precursors of thyroid hormone intermediates are processed in a biological context. While direct experimental data quantifying the rate and extent of this specific conversion in cellular lysates is sparse, the enzymatic machinery for such a reaction is well-characterized. The process is analogous to the activation of numerous ester-based prodrugs, a cornerstone of modern pharmaceutical science.

The table below summarizes the expected enzymatic transformation.

| Substrate | Enzyme | Cellular System | Product |

| This compound | Esterases (e.g., Carboxylesterases) | Cellular Lysates (e.g., Liver) | 3,5-Diiodo-L-tyrosine |

Further research, including kinetic studies using purified esterases or detailed metabolic profiling in various cellular lysates, would be necessary to fully quantify the efficiency and pathway specifics of this transformation. Such studies would provide valuable data for the design of related compounds in thyroid research and medicine.

Mechanistic Investigations in Biological Research Models Excluding Clinical Human Data

Elucidation of Reaction Mechanisms in In Vitro Systems

Understanding the chemical transformations of 3,5-Diiodo-L-tyrosine ethyl ester is fundamental to elucidating its biological activity. In vitro studies allow for a controlled examination of its reactivity.

Kinetic Studies of Oxidative Transformations

While specific kinetic studies on the oxidative transformations of this compound are not extensively detailed in the provided search results, the principles of tyrosine oxidation can be inferred from related compounds. For instance, the enzymatic oxidation of L-tyrosine, a parent compound, proceeds in stages to produce L-dopa and L-dopaquinone, a process that can be analyzed kinetically. nih.gov Similar oxidative processes for iodinated tyrosine derivatives are crucial in the synthesis of thyroid hormones. nih.gov The introduction of an ethyl ester group may influence the rate of these transformations by altering the molecule's electronic properties and steric hindrance. Further research is needed to quantify the specific reaction rates and Michaelis-Menten constants for the oxidative pathways of this compound.

Mechanistic studies on the nitration of a hydrophobic tyrosine analogue, N-t-BOC-L-tyrosine tert-butyl ester (BTBE), in a membrane environment revealed that peroxynitrite can lead to the formation of 3-nitro-BTBE. nih.govresearchgate.net This suggests that di-iodinated tyrosine derivatives like the ethyl ester could undergo similar nitration reactions in lipid-rich cellular compartments, a process with potential implications for protein modification and function. researchgate.net

Identification of Transient Intermediates

The oxidation of tyrosine and its analogs often involves the formation of transient radical species. In studies of BTBE, a phenoxyl radical was detected via electron spin resonance (ESR), supporting a free radical mechanism for its oxidation and nitration. nih.gov It is plausible that the oxidation of this compound also proceeds through a phenoxyl radical intermediate. The stability and reactivity of this intermediate would be influenced by the presence of the two iodine atoms on the phenyl ring and the ethyl ester group on the carboxyl function. The identification and characterization of such transient species are critical for a complete understanding of the reaction mechanism.

Structure-Activity Relationship (SAR) Studies of Related Analogues

The biological activity of this compound is intrinsically linked to its molecular structure. SAR studies, particularly concerning its interaction with thyroid hormone receptors (TRs), are crucial for understanding its potential physiological roles.

Ligand-Receptor Binding Affinities of Ester Derivatives with Thyroid Hormone Receptors (TRs) in vitro

The binding of thyroid hormone analogues to TRs is a key determinant of their biological activity. Studies on various triiodothyronine (T3) analogues have shown that modifications to the molecular structure significantly impact binding affinity. For example, analysis of mutant human beta 1 thyroid hormone receptors revealed varying reductions in binding affinity for T3 and its analogues, suggesting specific interactions between the ligand and amino acid residues within the receptor's binding domain. nih.gov

| Compound | Receptor | Relative Binding Affinity |

| 3,5,3'-l-triiodothyronine (T3) | Wild-type h-TR beta 1 | High |

| 3,3',5'-l-triiodothyronine (reverse T3) | Wild-type h-TR beta 1 | Lower than T3 |

| 3,3'-diiodothyronine (B1196669) (3,3'T2) | Wild-type h-TR beta 1 | Lower than T3 |

| L-thyroxine | Wild-type h-TR beta 1 | Lower than T3 |

| 3,5-diiodo-L-thyronine | Wild-type h-TR beta 1 | Lower than T3 |

This table is based on the general findings of reduced affinities for T3 analogues compared to T3 itself, as reported in the literature. nih.govcapes.gov.br Specific quantitative data for this compound is not available in the provided results.

Functional Assays in Cellular Models (e.g., gene reporter assays, protein expression)

Functional assays in cellular models are essential to determine the downstream biological effects of ligand-receptor interactions. For instance, in cultured rat pituitary cells, reverse T3 and 3,3'T2 were found to stimulate growth hormone production and glucose consumption, indicating that they act as agonists at TRs, although with lower potency than T3. capes.gov.br

Such assays could be employed to assess the functional activity of this compound. By treating cells expressing TRs with this compound and measuring the expression of a reporter gene under the control of a thyroid hormone response element, one could determine whether the compound acts as an agonist or antagonist and quantify its potency. These studies would be critical to correlate its binding affinity with its ability to elicit a biological response.

Interactions with Cellular Components in Non-Human Systems

The journey of a compound within a cell involves interactions with various components, including proteins and transport systems, which dictate its biochemical fate.

Research on the transport of O-(2-[18F]fluoroethyl)-L-tyrosine (L-[18F]FET), another tyrosine derivative, in human colon carcinoma cells revealed that its uptake is primarily mediated by the L-type amino acid transport system. nih.gov This transport was found to be bidirectional. nih.gov Similarly, studies with 3-[123I]iodo-a-methyl-L-tyrosine (IMT) in a human glioma cell line also indicated that its transport is dominated by system L. Given the structural similarity, it is highly probable that this compound also utilizes amino acid transport systems, such as system L, for cellular entry. The ethyl ester group might influence the affinity and rate of transport compared to the non-esterified parent compound.

Once inside the cell, the compound's fate could involve binding to intracellular proteins. While specific protein binding partners for this compound have not been identified in the provided search results, its structural similarity to thyroid hormones suggests potential interactions with thyroid hormone-binding proteins. Furthermore, its hydrophobic nature, enhanced by the ethyl ester, may lead to partitioning into lipid membranes, as observed with the hydrophobic tyrosine analogue BTBE. nih.govresearchgate.net

| Transport System | Substrate Example | Cell Line | Key Finding |

| System L | O-(2-[18F]fluoroethyl)-L-tyrosine (L-[18F]FET) | Human SW 707 colon carcinoma | Major contributor to cellular uptake (>80%) nih.gov |

| System L | 3-[123I]iodo-a-methyl-L-tyrosine (IMT) | Human glioma cells | Dominant transport system, especially in proliferating cells |

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of 3,5-Diiodo-L-tyrosine ethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass Spectrometry (MS) is a cornerstone technique for the identification and quantification of this compound. usbio.net This method provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which serves as a definitive identifier. For the related compound 3,5-diiodo-L-tyrosine, the molecular weight is 432.98 g/mol . nist.gov The ethyl ester derivative would have a correspondingly higher molecular weight.

Tandem Mass Spectrometry (MS/MS) further enhances the specificity of detection. In MS/MS, the parent ion corresponding to this compound is isolated and then fragmented, producing a unique pattern of daughter ions. This fragmentation pattern acts as a molecular fingerprint, allowing for highly confident identification, even in complex biological matrices. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful approach for the sensitive and specific quantification of iodotyrosines and their derivatives. rsc.orgfrontiersin.org

Table 1: Predicted Collision Cross Section (CCS) values for a related compound, ethyl 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 679.82868 | 211.0 |

| [M+Na]⁺ | 701.81062 | 197.5 |

| [M-H]⁻ | 677.81412 | 201.5 |

| [M+NH₄]⁺ | 696.85522 | 209.1 |

| [M+K]⁺ | 717.78456 | 210.2 |

| [M+H-H₂O]⁺ | 661.81866 | 196.5 |

| [M+HCOO]⁻ | 723.81960 | 213.4 |

| [M+CH₃COO]⁻ | 737.83525 | 239.9 |

| [M+Na-2H]⁻ | 699.79607 | 190.3 |

| [M]⁺ | 678.82085 | 205.3 |

| [M]⁻ | 678.82195 | 205.3 |

Note: This data is for a structurally related compound and serves as an example of the type of information obtained from mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For this compound, one would expect to observe absorption bands for the N-H bond of the amine group, the C=O bond of the ester, the C-O bond of the ester and the phenol (B47542), and the C-I bonds of the iodinated aromatic ring. The NIST Chemistry WebBook provides IR spectral data for the related compounds L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester and Tyrosine, 3,5-diiodo-, ethyl ester hydrochloride, which can be used as a reference. nist.govnist.gov

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, quantification, and purity assessment of this compound and related compounds. chemimpex.comnih.gov In HPLC, the compound is passed through a column packed with a stationary phase, and a liquid mobile phase is used to elute the components of the mixture at different rates. This differential migration allows for the separation of the target compound from impurities.

Reverse-phase HPLC is a common mode used for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The retention time of the compound, the time it takes to travel through the column, is a characteristic property that can be used for identification. The area under the chromatographic peak is proportional to the concentration of the compound, enabling accurate quantification. HPLC methods are crucial for analyzing the products of in vitro studies, such as the deiodination of thyroid hormones. nih.gov Furthermore, HPLC is used to determine the purity of commercial preparations of this compound hydrochloride, often requiring a purity of ≥ 97%. chemimpex.com

Table 2: Example HPLC Method for Analysis of Iodide and Thyroid Hormone Precursors sielc.com

| Parameter | Condition |

| Column | Primesep D (mixed-mode) |

| Mobile Phase | Suitable for UV, MS, ELSD, and CAD detection |

| Ionic Modifier | TFA (Trifluoroacetic acid) |

Note: This is a general method for related compounds and specific conditions would be optimized for this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for preliminary purity checks of this compound. usbio.net In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system. As the solvent moves up the plate by capillary action, it carries the components of the sample at different rates, resulting in their separation.

The position of the compound is visualized, often using UV light, and its retention factor (Rf) value is calculated. The Rf value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions. For example, in the analysis of the related compound 3,5-Diiodo-L-thyronine, a TLC system using a silica gel plate and a mobile phase of Dichloromethane: Methanol: Acetic Acid (8:2:0.5) yielded a single spot with an Rf of 0.3. usbio.net The presence of a single spot in a TLC analysis suggests a high degree of purity. sielc.com

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, due to the polar nature and low volatility of amino acids and their derivatives like this compound, direct analysis by GC is challenging. sigmaaldrich.com To make these compounds suitable for GC analysis, a derivatization step is necessary to convert them into more volatile and less reactive forms. sigmaaldrich.com

This process involves replacing active hydrogens on polar functional groups (such as -OH, -NH2) with nonpolar moieties. sigmaaldrich.com Common derivatization techniques include silylation, which forms more stable and less moisture-sensitive derivatives compared to other methods. sigmaaldrich.com For instance, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylation reagent that reacts with polar functional groups to form tert-butyl dimethylsilyl (TBDMS) derivatives, which are more amenable to GC analysis. sigmaaldrich.com

While there is extensive literature on the GC analysis of amino acid derivatives, specific studies focusing exclusively on the GC analysis of this compound are not prevalent. However, the principles of derivatization and subsequent GC-mass spectrometry (GC-MS) analysis are broadly applicable. sigmaaldrich.comnih.gov The resulting derivatives can be separated on a capillary column and detected by a mass spectrometer, which provides characteristic fragmentation patterns for identification. sigmaaldrich.com It is important to optimize derivatization conditions, such as temperature and reaction time, to ensure maximum yield of the desired derivative and to prevent the formation of multiple derivative products for a single analyte. sigmaaldrich.com

Advanced Detection and Quantification in Complex Biological Matrices

Detecting and quantifying 3,5-Diiodo-L-tyrosine and its esters in complex biological matrices such as cell culture media, tissue extracts, serum, and urine presents significant analytical challenges due to the low concentrations of the analyte and the presence of interfering substances. rsc.orgoup.com Advanced analytical techniques are required to achieve the necessary sensitivity and specificity.

Isotope Dilution Mass Spectrometry for High-Precision Quantification

Isotope Dilution Mass Spectrometry (IDMS), particularly coupled with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), is considered a gold standard for the high-precision quantification of iodotyrosines and their metabolites in biological samples. rsc.orguniovi.es This method offers high sensitivity, specificity, and reproducibility. uniovi.es

The core principle of IDMS involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., ¹³C or ¹⁵N labeled 3,5-Diiodo-L-tyrosine) to the sample at the beginning of the preparation procedure. rsc.org This labeled compound serves as an internal standard that behaves identically to the endogenous, unlabeled analyte during extraction, purification, and ionization. By measuring the ratio of the unlabeled to the labeled analyte in the mass spectrometer, precise quantification can be achieved, as this ratio is unaffected by variations in sample recovery or matrix effects that can suppress or enhance the signal. rsc.org

Recent studies have successfully developed and applied LC-IDMS/MS methods for the determination of 3,5-Diiodo-L-tyrosine (DIT) in newborn urine and dried urine spots, which is crucial for the diagnosis of iodotyrosine dehalogenase 1 deficiency, a type of congenital hypothyroidism. rsc.org These methods have demonstrated low detection limits and have been able to correct for potential interconversions between monoiodotyrosine (MIT) and DIT during sample preparation. rsc.org

Table 1: Method Detection and Quantification Limits for DIT using LC-IDMS/MS

| Sample Type | Method Detection Limit (ng/g) | Limit of Quantification (ng/g) |

|---|---|---|

| Urine | 0.046 | 0.15 |

| Dried Urine Spots | 0.05 | 0.17 |

Data sourced from a study on the determination of MIT and DIT in newborn urine and dried urine spots. rsc.org

Immunological Assays for Research-Scale Detection

Immunological assays, such as radioimmunoassay (RIA), provide a highly sensitive and specific method for the detection of 3,5-Diiodo-L-tyrosine (DIT) at research scale. nih.govwikipedia.org These assays utilize the specific binding between an antibody and its target antigen, in this case, DIT.

The general principle of a competitive RIA involves a radiolabeled version of the antigen (e.g., [¹²⁵I]DIT) competing with the unlabeled antigen in the sample for a limited number of binding sites on a specific antibody. nih.govwikipedia.org The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample. By separating the bound and free radiolabeled antigen and measuring the radioactivity, the concentration of the antigen in the unknown sample can be determined by comparison to a standard curve. wikipedia.org

A radioimmunoassay has been developed for the measurement of DIT in serum. nih.gov In this assay, DIT was conjugated to a carrier protein to make it immunogenic, and rabbits were immunized to produce anti-DIT antibodies. nih.gov To improve the specificity of the assay and reduce cross-reactivity with other thyroid hormones like thyroxine (T4) and triiodothyronine (T3), additional binding proteins can be used. nih.gov

To further enhance specificity in complex matrices like serum, an immunoextraction step can be performed prior to the RIA. oup.com This involves using the specific antibody to capture and separate DIT from potentially interfering iodothyronines, leading to more accurate measurements. oup.com

Table 2: DIT Levels in Human Serum Measured by Radioimmunoassay

| Patient Group | Average DIT Level (ng/100 ml) |

|---|---|

| Healthy Adult Controls (n=35) | 156 |

| Untreated Hyperthyroid Patients (n=11) | 158 |

| Untreated Primary Hypothyroid Patients (n=15) | 84 |

Data from a study developing a radioimmunoassay for DIT in serum. nih.gov

These immunological assays are valuable tools for studying the presence and relative changes of DIT in various physiological and pathological conditions. oup.comnih.gov

Structural Analogues and Their Role in Academic Research

Synthesis of 3,5-Diiodo-L-tyrosine Ethyl Ester Analogues with Modified Substituents

The generation of analogues of this compound with altered substituents is a key strategy for exploring its chemical and biological space. These modifications can be systematically introduced at different positions of the molecule.

The ethyl ester group of this compound can be modified to explore the impact of the ester's size and electronic properties. For instance, the ethyl group can be replaced with other alkyl or aryl groups. The synthesis of such analogues typically starts with the appropriately protected 3,5-diiodo-L-tyrosine, which is then esterified using the desired alcohol under acidic conditions or through coupling agents. These alterations can influence the molecule's solubility, lipophilicity, and susceptibility to hydrolysis by esterases.

The aromatic ring of this compound is a primary site for modification. The iodine atoms at the 3 and 5 positions are crucial for many of its known activities, but replacing them with other halogens like bromine or chlorine can provide valuable structure-activity relationship data. researchgate.net Furthermore, the phenolic hydroxyl group can be etherified or replaced with other functionalities to probe the importance of its hydrogen-bonding capability. A strategy for creating diiodinated tyrosine involves the direct iodination of a commercially available Fmoc/Boc‐L‐Tyrosine monomer. researchgate.net

Stereochemical Considerations and Enantiomeric Purity in Analogue Synthesis

The stereochemistry of the alpha-carbon, which is in the L-configuration in the parent molecule, is a critical aspect of analogue synthesis. Maintaining high enantiomeric purity is often essential, as different enantiomers can exhibit vastly different biological activities. Chiral chromatography and polarimetry are standard techniques used to confirm the enantiomeric purity of the synthesized analogues. In some research contexts, the D-enantiomer is intentionally synthesized to serve as a negative control or to investigate stereospecific interactions. The synthesis of stereochemically pure analogues often requires the use of chiral starting materials or asymmetric synthesis methodologies.

Computational Chemistry and Molecular Modeling for Rational Design

Computational chemistry and molecular modeling have become indispensable tools for the rational design of analogues of this compound. nih.govopenmedicinalchemistryjournal.com These methods allow researchers to predict the properties and potential biological activity of novel compounds before their synthesis, saving time and resources. nih.govopenmedicinalchemistryjournal.com

Conformational analysis and energy minimization are computational techniques used to predict the most stable three-dimensional structures of this compound and its analogues. By understanding the preferred conformations, researchers can gain insights into how these molecules might fit into the binding sites of biological targets. These studies often involve the use of molecular mechanics force fields to calculate the potential energy of different conformations and identify the lowest energy states. This information is crucial for designing analogues with specific shapes and functionalities to enhance their desired properties.

Predictive Modeling of Molecular Interactions

In the realm of academic research, the exploration of structural analogues of this compound is significantly advanced by the use of predictive modeling of their molecular interactions. These computational techniques offer a powerful lens through which the binding affinities and interaction patterns of these molecules with biological targets can be elucidated, guiding further experimental work and the design of novel compounds. The primary methodologies employed in this context are molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nuv.ac.in In the context of this compound and its analogues, docking studies are instrumental in understanding their interactions with key proteins in the thyroid hormone system, such as transthyretin (TTR) and thyroid hormone receptors (TRs). For instance, molecular docking simulations can reveal the specific amino acid residues within the binding pocket of TTR that form hydrogen bonds, halogen bonds, or hydrophobic interactions with the ligand. These insights are crucial for explaining the binding affinity and selectivity of different analogues. While direct molecular docking studies on this compound are not extensively reported in the available literature, research on analogous compounds provides a framework for understanding its likely behavior. For example, docking studies on 3-iodothyronamine (B1242423) (T1AM) and its synthetic analogs have been used to predict their binding poses within the TTR binding site, highlighting the importance of the phenolic hydroxyl group and the aniline (B41778) moiety for stable interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent another cornerstone of predictive modeling for this class of compounds. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.gov These models are developed by analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features that are critical for the observed effect. For thyroid hormone analogues, QSAR studies can predict their binding affinity to TTR or their ability to activate or inhibit thyroid hormone receptors based on descriptors such as hydrophobicity, electronic properties, and steric parameters. The development of robust QSAR models can significantly accelerate the screening of large libraries of virtual compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing.

The combination of molecular docking and QSAR provides a synergistic approach to understanding the molecular interactions of this compound analogues. Docking can provide detailed three-dimensional insights into the binding mode, while QSAR can offer a broader, quantitative understanding of the structure-activity landscape. Together, these predictive modeling techniques are invaluable tools in academic research for the rational design of novel probes and potential therapeutic agents targeting the thyroid hormone system.

Interactive Data Tables

Table 1: Structural Analogues of 3,5-Diiodo-L-tyrosine and Their Investigated Roles

| Compound Name | Structural Difference from 3,5-Diiodo-L-tyrosine | Investigated Role in Research |

| 3,5-Diiodo-L-tyrosine | Parent compound | Precursor in thyroid hormone synthesis. chemimpex.com |

| N-acetyl-3,5-diiodo-L-tyrosine ethyl ester | Acetylated amino group, ethyl ester at the carboxyl group | Available as a rare chemical for early discovery research. sigmaaldrich.com |

| L-tyrosine, o-(4-hydroxy-3-iodophenyl)-3,5-diiodo-, ethyl ester | Addition of a 4-hydroxy-3-iodophenyl ether group | Structural information and predicted collision cross section available. uni.lu |

| 3-Iodothyronamine (T1AM) | Deiodination at the 5' position and decarboxylation | Studied as a suppressor of transthyretin amyloidosis. nih.gov |

| Dityrosine | Dimer of tyrosine | Investigated for its interaction with various protein targets through inverse virtual screening. mdpi.com |

Table 2: Overview of Predictive Modeling Techniques

| Modeling Technique | Principle | Application to this compound Analogues |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor protein based on their 3D structures. nuv.ac.in | Elucidating the binding modes of analogues with thyroid hormone receptors and transport proteins like transthyretin. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov | Predicting the binding affinities and biological activities of novel analogues to guide synthesis and experimental testing. |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system, providing insights into the stability and dynamics of ligand-protein complexes. mdpi.com | Assessing the stability of the predicted binding poses from molecular docking and understanding the dynamic nature of the interactions. nih.gov |

Future Directions in Fundamental Research

Development of Novel and Efficient Synthetic Routes for Complex Analogs

The future of research into 3,5-Diiodo-L-tyrosine ethyl ester is intrinsically linked to the ability to synthesize a diverse array of its analogs. The development of novel and efficient synthetic methodologies is paramount for creating structurally varied molecules that can be used to probe biological systems with greater precision. Current methods for the synthesis of diiodotyrosine and its derivatives often involve direct iodination of tyrosine. nih.govchemicalbook.com A known process for producing related compounds, 3,5-diiodothyronines, involves the esterification of an N-acetylated form of 3,5-diiodo-L-tyrosine, highlighting the feasibility of modifying the core structure. fao.org

Future synthetic strategies should aim to move beyond these traditional approaches. The exploration of palladium-catalyzed cross-coupling reactions, for instance, could offer a versatile platform for introducing a wide range of functional groups onto the aromatic ring or other parts of the molecule. This would enable the creation of a library of complex analogs with tailored properties. Furthermore, the development of stereoselective synthetic routes will be crucial to ensure the production of enantiomerically pure compounds, which is essential for understanding their specific interactions with biological targets. The synthesis of radiolabeled analogs, particularly with isotopes of iodine, will also be instrumental for in vitro and in vivo tracking and mechanistic studies. chemimpex.com

Advanced Studies on the Interplay of this compound with Specific Biological Pathways

While direct research on the biological effects of this compound is nascent, extensive studies on its close analog, 3,5-diiodo-L-thyronine (T2), provide a strong foundation for future investigations. T2 is known to exert significant metabolic effects, often distinct from those of the primary thyroid hormones, T3 and T4. fao.orgpagepressjournals.orgnih.gov It has been shown to rapidly increase resting metabolic rate and stimulate mitochondrial fatty acid oxidation. nih.govnih.gov The primary pharmacological target of T2 appears to be the mitochondria, where it can influence energy expenditure and counteract conditions like hepatic steatosis. fao.orgpagepressjournals.org

Future research should focus on elucidating whether this compound shares these properties and, if so, to what extent the ethyl ester modification alters its potency, cellular uptake, and mechanism of action. Advanced studies should investigate its interaction with key metabolic signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which is known to be modulated by T2. nih.gov It will be critical to determine if the ethyl ester derivative interacts directly with nuclear thyroid hormone receptors (TRs) or acts through non-genomic pathways, a characteristic that has been suggested for T2. nih.gov Understanding these interactions at a molecular level will provide a clearer picture of its potential physiological roles.

Exploration of Its Role in Non-Canonical Iodination Mechanisms

The process of iodination in biology is most commonly associated with the thyroid gland and the enzymatic activity of thyroid peroxidase (TPO) in the synthesis of thyroid hormones. nih.govyoutube.comyoutube.comyoutube.com However, the existence of non-canonical iodination mechanisms, both enzymatic and non-enzymatic, presents an intriguing area for future research. Free diiodotyrosine has been shown to influence the reactions catalyzed by thyroid peroxidase, acting as both an inhibitor at high concentrations and a stimulator of hormone synthesis at very low concentrations. nih.gov This suggests a complex regulatory role for diiodotyrosine in iodination processes.

Future investigations should explore the potential for this compound to participate in or modulate these non-canonical iodination pathways. This includes examining its ability to act as an iodine donor in peroxidase-independent iodination reactions. nih.gov The discovery of enzyme-free deiodination of thyroid hormones through a hypervalent iodaoxinium state opens up new avenues for exploring the chemical reactivity of iodinated tyrosine derivatives. rsc.org Research could focus on whether this compound can be a substrate or a catalyst in similar non-enzymatic transformations, potentially influencing protein structure and function through the site-specific addition of iodine.

Integration of Omics Technologies for Comprehensive Biochemical Pathway Analysis

To gain a holistic understanding of the biochemical effects of this compound, the integration of "omics" technologies is indispensable. Proteomic, metabolomic, and transcriptomic approaches can provide a comprehensive snapshot of the cellular response to this compound. Proteomic studies have been successfully employed to identify proteins and pathways affected by the related compounds T2 and T3, revealing their impact on energy metabolism in tissues like the liver and visceral adipose tissue. nih.govnih.gov

Future research should apply these powerful technologies to cells or tissues treated with this compound. A comparative analysis of the proteomic and metabolomic profiles of cells exposed to the ethyl ester versus its parent compound, diiodotyrosine, and the more active T2, would help to delineate the specific effects of the ethyl ester modification. Transcriptomic analysis could reveal changes in gene expression, providing insights into the signaling pathways that are activated or suppressed. nih.gov A systems biology approach, integrating data from these different omics platforms, will be crucial for constructing a comprehensive map of the biochemical pathways modulated by this compound.

| Technology | Potential Application for this compound Research |

| Proteomics | Identify protein expression changes in response to treatment, pinpointing target proteins and affected cellular machinery. |

| Metabolomics | Analyze changes in small molecule metabolites to understand the impact on metabolic pathways, such as lipid and energy metabolism. |

| Transcriptomics | Measure changes in gene expression to identify signaling pathways and regulatory networks modulated by the compound. |

| Systems Biology | Integrate multi-omics data to build comprehensive models of the compound's mechanism of action. |

Application in New In Vitro and Animal Model Systems for Basic Mechanistic Insights

The elucidation of the fundamental mechanisms of action of this compound will be greatly facilitated by the use of novel and diverse model systems. While traditional cell culture models will remain valuable for initial screening and mechanistic studies, more complex systems can provide deeper insights. chemimpex.com The use of three-dimensional organoid cultures, for example, can offer a more physiologically relevant in vitro environment to study the effects of the compound on tissue-like structures. nih.gov

In the realm of animal models, the development and use of genetically modified mice have been instrumental in advancing our understanding of thyroid hormone function and disease. nih.govnih.govfrontiersin.orgnih.gov Future research could leverage these models, such as those with altered thyroid hormone receptor expression or deficiencies in deiodinase enzymes, to dissect the specific pathways through which this compound exerts its effects. Furthermore, non-mammalian models, such as the axolotl, which exhibits a unique response to thyroid hormones and their precursors, could provide novel insights into the evolutionary aspects of iodinated tyrosine signaling. wikipedia.org The development of new animal models specifically designed to study the effects of thyroid hormone analogs will be a critical step forward. nih.gov

| Model System | Potential for Mechanistic Insights |

| Cell Culture | High-throughput screening of biological activity and initial mechanistic studies. |

| Organoids | Study of effects in a more physiologically relevant, three-dimensional tissue context. |

| Genetically Modified Mice | Dissection of specific receptor and enzymatic pathways involved in the compound's action. |

| Axolotl | Investigation of evolutionary and developmental aspects of iodinated tyrosine signaling. |

Q & A

Q. What are the key structural features and physicochemical properties of 3,5-diiodo-L-tyrosine ethyl ester?

The compound has a molecular formula of C₁₉H₁₉I₂NO₅ and a molecular weight of 595.1668 g/mol . Its InChI string provides stereochemical details, confirming the L-tyrosine backbone with ethyl ester and 3,5-diiodo substitutions. Critical physicochemical properties (e.g., logP, solubility) can be inferred from its aromatic iodinated structure, which impacts hydrophobicity and stability in organic solvents. Researchers should prioritize spectroscopic characterization (e.g., NMR, FT-IR) to verify purity, as iodinated compounds often exhibit distinct UV-Vis absorbance profiles .

Q. What synthetic routes are available for this compound?

A common method involves Chan-Lam coupling using Boc-protected 3,5-diiodo-L-tyrosine methyl ester and boronic acid derivatives. For example, triisopropyl silyl ether-protected boronic acids react with the tyrosine precursor under copper catalysis to form diphenyl ether intermediates, followed by deprotection and esterification . Yields are moderate (~57%), necessitating optimization of reaction time, solvent (e.g., DCM), and catalyst loading. Hydrolysis of esters (e.g., using LiOH) and acid-mediated deprotection are critical downstream steps .

Q. How should researchers handle stability and storage of this compound?

While specific stability data are limited, iodinated tyrosine derivatives are typically sensitive to light and moisture. Store at +4°C in airtight, amber vials under inert gas (e.g., argon). Conduct periodic HPLC-UV analysis to monitor degradation, particularly de-iodination or ester hydrolysis, which can generate 3,5-diiodo-L-tyrosine (CAS 300-39-0) as a byproduct .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for 3,5-diiodo-L-tyrosine derivatives?

Discrepancies in yields (e.g., 10% in cyclohexyl analog hydrolysis vs. 82% in LiOH-mediated ester hydrolysis) often arise from steric hindrance or competing side reactions. To address this:

- Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.

- Optimize protecting groups: Bulky groups (e.g., triisopropyl silyl) may hinder coupling efficiency .

- Evaluate alternative catalysts (e.g., Pd-based systems) for Chan-Lam reactions to improve regioselectivity .

Q. What advanced analytical techniques are suitable for characterizing iodinated tyrosine derivatives?

- 2nd derivative UV-Vis spectroscopy : Detects subtle shifts in absorbance peaks caused by iodination and temperature-dependent conformational changes .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion clusters (due to iodine’s isotopic pattern) and fragmentation pathways.

- X-ray crystallography : Resolves stereochemical ambiguities, though iodinated compounds may pose crystallization challenges .

Q. How can this compound be applied in peptide synthesis?

The ethyl ester group enhances solubility in organic solvents, making it useful for solid-phase peptide synthesis (SPPS) . For example, Fmoc-protected derivatives (C₂₄H₁₉I₂NO₅) enable incorporation into peptide chains via standard coupling reagents (e.g., HBTU/HOBt) . Post-synthesis, alkaline hydrolysis (pH >10) removes the ester group without damaging iodine substituents.

Q. What safety protocols are critical when working with this compound?

- Toxicological precautions : Although full toxicity data are unavailable, treat it as a potential irritant. Use PPE (gloves, goggles) and work in a fume hood .

- Waste disposal : Iodinated waste requires segregation and incineration to prevent environmental release.

- Contradictory data handling : Cross-validate results using orthogonal methods (e.g., LC-MS and NMR) to address purity concerns from synthetic byproducts .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s role in thyroid hormone analogs?

- Isotopic labeling : Synthesize ¹³C-labeled analogs (e.g., 3,5-T2-¹³C₆) via Chan-Lam coupling with labeled boronic acids, enabling metabolic tracing in vitro .

- In vitro assays : Test thyroxine (T4) mimicry using thyroid receptor-binding assays, noting that diiodo derivatives typically exhibit lower affinity than triiodo compounds .

Q. What statistical approaches are recommended for analyzing contradictory spectral data?

- Multivariate analysis : PCA or PLS-DA can differentiate spectral outliers caused by impurities.

- Error propagation models : Quantify uncertainty in yield calculations when scaling up reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.